molecular formula C13H15NO B110429 1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)- CAS No. 403502-85-2

1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-

Cat. No. B110429
M. Wt: 201.26 g/mol
InChI Key: BGCURPUAMJAFSI-NEPJUHHUSA-N
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Description

The compound "1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-" is a bicyclic structure that is part of a broader class of azabicyclo compounds. These compounds are of significant interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The azabicyclo skeleton is a versatile scaffold that can be functionalized to create a variety of biologically active molecules.

Synthesis Analysis

The synthesis of azabicyclo compounds can be complex, involving multiple steps and stereoselective reactions. For instance, the synthesis of radioiodinated derivatives of 1-azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(4-iodophenyl)-alpha-phenylacetate demonstrates the use of the Wallach triazene approach to achieve no carrier added labeling, which is crucial for creating radiopharmaceuticals . Additionally, a single-step synthesis on a gram scale of enantiopure 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids has been reported, using (R)-1-phenylethylamine to confer chirality, which is indicative of the synthetic versatility of azabicyclo compounds .

Molecular Structure Analysis

The molecular structure of azabicyclo compounds is characterized by the presence of nitrogen within the bicyclic framework, which can influence the compound's reactivity and interaction with biological targets. The stereochemistry of these molecules is also crucial, as it can affect their biological activity and ability to serve as catalysts or inhibitors .

Chemical Reactions Analysis

Azabicyclo compounds can participate in a variety of chemical reactions. For example, the B-methyloxazaborolidine derivatives of azabicyclo amino alcohols have been used as catalysts for the enantioselective reduction of ketones to chiral secondary alcohols . Moreover, the synthesis of 1-azabicyclo-[3.2.1]octanes as dopamine transporter inhibitors highlights the importance of the azabicyclo scaffold in the development of compounds with specific biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo compounds are influenced by their molecular structure. The presence of different functional groups and the bicyclic system can affect their solubility, stability, and reactivity. For instance, the synthesis of 1-phenyl-8-azabicyclo[3.2.1]octane ethers as neurokinin (NK1) antagonists shows how substitution at specific positions can lead to compounds with high affinity and selectivity for biological receptors . The regio- and diastereoselective synthesis of 3,7-dioxa-1-azabicyclo[3.3.0]octan-2-ones also demonstrates the ability to finely tune the properties of these compounds for desired applications .

Scientific Research Applications

Anticonvulsant Activities

Research has explored the anticonvulsant properties of phenyl-substituted bicyclic 2,4-oxazolidinediones and monocyclic models, including compounds related to 1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-. These compounds were tested in mice for their ability to mitigate seizures, revealing that specific derivatives could act as potent anticonvulsants. Their effectiveness correlates with their binding affinity to the voltage-sensitive sodium channel, indicating a potential mechanism of action as class I anticonvulsants (Brouillette et al., 1988).

Muscarinic Receptor Agonism and Dopamine Receptor Antagonism

Studies have investigated the impact of compounds like (5R,6R)-6-(3-Propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane (PTAC), which demonstrate selective muscarinic receptor ligand properties. PTAC exhibits high affinity for central muscarinic receptors with a partial agonist action at muscarinic M(2) and M(4) subtypes. Interestingly, despite lacking affinity for dopamine receptors, PTAC and similar compounds have shown functional dopamine receptor antagonism in rodent models. This suggests their potential utility in treating conditions such as cocaine addiction by modulating the muscarinic receptor pathways (Rasmussen et al., 2000).

Gastrokinetic Activity

The gastrokinetic effects of certain benzofuran derivatives, such as SK-951, have been assessed in animal models. These compounds, acting as 5-hydroxytryptamine (5-HT)4-receptor agonists, have been found to significantly enhance gastric emptying in rats and dogs, suggesting their potential as highly potent prokinetic agents. Such agents could be beneficial in treating gastrointestinal motility disorders, offering an alternative to existing medications like cisapride (Takeda et al., 1999).

Learning and Memory Impairment Prevention

The compound Hoe 065, structurally related to 1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-, has been evaluated for its ability to counteract memory impairments in rodents induced by agents like scopolamine. Hoe 065 has demonstrated efficacy in preventing the disruption of memory in various learning tasks, indicating its potential to improve cognitive function and its applicability in treating cognitive disorders (Hock et al., 1989).

Future Directions

The compound can be used as a reactant/reagent in synthetic preparation for phenidate formulations having diminished abuse potential . This suggests potential future directions in the development of new pharmaceuticals.

properties

IUPAC Name

(6R,7S)-7-phenyl-1-azabicyclo[4.2.0]octan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-13-12(10-6-2-1-3-7-10)11-8-4-5-9-14(11)13/h1-3,6-7,11-12H,4-5,8-9H2/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCURPUAMJAFSI-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(C2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2[C@H](C1)[C@@H](C2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471709
Record name 1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-

CAS RN

403502-85-2
Record name (6R,7S)-7-Phenyl-1-azabicyclo[4.2.0]octan-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403502-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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